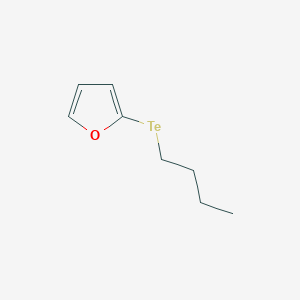

Furan, 2-(butyltelluro)-

Description

Contextualization of Organochalcogen Chemistry in Contemporary Organic Synthesis

Organotellurium chemistry, a branch of organochalcogen chemistry, investigates compounds containing a carbon-tellurium bond. wikipedia.org While the first organotellurium compound, diethyl telluride, was synthesized in 1840, the exploration of their synthetic applications remained limited for over a century. tandfonline.com The field has since gained momentum, with organotellurium compounds now recognized for their significant role as reagents and intermediates in a variety of organic syntheses. researchgate.net They are utilized in carbon-carbon bond formation, functional group interconversions, and as precursors for semiconducting metal tellurides. tandfonline.comresearchgate.net The unique chemical behavior of tellurium, which offers both similarities and distinct differences from its lighter chalcogen counterparts, selenium and sulfur, has led to some remarkable organic transformations. tandfonline.com

Significance of Furan (B31954) Scaffolds in Heterocyclic Compound Research

Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. researchgate.netwikipedia.org The furan nucleus is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comutripoli.edu.lyijabbr.com The electron-rich nature and aromaticity of the furan ring allow for diverse functionalization, making it a versatile building block for the synthesis of novel therapeutic agents. researchgate.netijabbr.com The ability to readily modify the furan scaffold enables the exploration of structure-activity relationships, which is crucial for the development of new drugs. utripoli.edu.ly

Historical Development of Research on Alkyltellurofurans

The synthesis of heterocyclic lithium tellurolates, including those derived from furan, was reported in the early 1980s, marking a significant step in the development of organotellurium furan chemistry. acs.org Research in this area has since expanded to include the synthesis and reactions of various alkyltellurofurans. A notable example is the preparation of 2,5-bis-(butyltelluro)furan, which has been utilized as a precursor in cross-coupling reactions to synthesize 2,5-bis-acetylenic furan derivatives. researchgate.netusp.br These reactions, often catalyzed by palladium complexes, demonstrate the utility of alkyltellurofurans as intermediates in the construction of more complex molecular architectures with potential biological activities. researchgate.netresearchgate.net

Research Paradigms and Scientific Importance of Furan, 2-(butyltelluro)-

The investigation of "Furan, 2-(butyltelluro)-" and related compounds generally falls within the positivist research paradigm. paperpal.comresearchgate.netresearcher.life This paradigm is characterized by the assumption of an objective, measurable reality that can be studied through quantitative methods to establish relationships between variables. jumedicine.com Research in this area focuses on the synthesis, characterization, and reactivity of the compound, employing established chemical principles and analytical techniques.

The scientific importance of "Furan, 2-(butyltelluro)-" lies in its potential as a building block in organic synthesis. Its structural features, combining the versatile furan ring with a reactive organotellurium moiety, make it a valuable intermediate for creating more complex molecules. For instance, the carbon-tellurium bond can participate in various coupling reactions, allowing for the introduction of diverse functional groups onto the furan scaffold. This capability is significant for the synthesis of novel furan derivatives with potential applications in materials science and medicinal chemistry. Research into this and similar compounds contributes to the broader understanding of organotellurium chemistry and the development of new synthetic methodologies.

Chemical Properties and Synthesis of Furan, 2-(butyltelluro)-

"Furan, 2-(butyltelluro)-" is an organotellurium compound featuring a butyltelluro group attached to a furan ring at the 2-position.

| Property | Value |

| CAS Number | 408492-37-5 evitachem.com |

| Molecular Formula | C8H12OTe |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

The synthesis of "Furan, 2-(butyltelluro)-" can be achieved through the reaction of 2-lithiofuran (B141411) with elemental tellurium followed by alkylation with n-butyl bromide. A related compound, 2,5-bis(butyltelluro)furan, has been synthesized by reacting 2,5-dilithiofuran with elemental tellurium and subsequently with n-butyl bromide. researchgate.net This methodology highlights a general approach to forming carbon-tellurium bonds on the furan ring.

Interactive Data Table of Related Furan Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| Furan | 110-00-9 chemeo.com | C4H4O chemeo.com | Parent aromatic heterocycle. wikipedia.org |

| 2-Butylfuran | Not specified | C8H12O nih.gov | Furan with a butyl group at the 2-position. nih.gov |

| 2,5-Bis(butyltelluro)furan | 543692-18-8 chemtik.com | C12H20OTe2 chemtik.com | Furan with butyltelluro groups at the 2 and 5 positions. chemtik.com |

| Furan, 2-butyltetrahydro- | 1004-29-1 nist.gov | C8H16O nist.gov | Saturated furan ring with a butyl group. nist.gov |

Properties

CAS No. |

408492-37-5 |

|---|---|

Molecular Formula |

C8H12OTe |

Molecular Weight |

251.8 g/mol |

IUPAC Name |

2-butyltellanylfuran |

InChI |

InChI=1S/C8H12OTe/c1-2-3-7-10-8-5-4-6-9-8/h4-6H,2-3,7H2,1H3 |

InChI Key |

AOHMTIGCAWOBHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Te]C1=CC=CO1 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways Involving Furan, 2 Butyltelluro

Detailed Reaction Mechanisms of Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and "Furan, 2-(butyltelluro)-" serves as a valuable substrate in these transformations. The efficiency and selectivity of these reactions are highly dependent on the catalytic cycle and the nature of the ligands coordinated to the palladium center.

The cross-coupling of organotellurium compounds, such as "Furan, 2-(butyltelluro)-", with various partners like terminal alkynes, is a powerful method for forming new carbon-carbon bonds. researchgate.netresearchgate.net A general catalytic cycle for these reactions, which is widely accepted for palladium-catalyzed cross-couplings, involves a sequence of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

In the context of "Furan, 2-(butyltelluro)-", the catalytic cycle is initiated by the oxidative addition of the organotelluride to a low-valent palladium(0) species. This step, however, can be complex. While a direct oxidative addition is possible, an alternative pathway involving a Te/Pd exchange followed by reductive elimination to form a Pd-Te species has been proposed. Subsequent reaction with the coupling partner, for instance an alkyne, leads to the formation of a palladium-acetylide complex. Reductive elimination from this intermediate then yields the final cross-coupled product and regenerates the active palladium(0) catalyst. researchgate.net

Mass spectrometry experiments have been instrumental in identifying key intermediates in these catalytic cycles. For the first time, cationic Palladium-Tellurium (Pd-Te) intermediates have been intercepted and characterized in the gas phase, providing direct evidence for the proposed mechanistic steps. researchgate.net These findings have led to an expanded and more detailed understanding of the catalytic cycle for this important synthetic method. researchgate.net

Table 1: Key Steps in the Palladium-Catalyzed Cross-Coupling of 2-(butyltelluro)furan

| Step | Description | Key Intermediates |

| Oxidative Addition/Exchange | The organotelluride reacts with the Pd(0) catalyst. | Pd-Te species |

| Transmetalation | The coupling partner (e.g., alkyne) coordinates to the palladium center. | Palladium-acetylide complex |

| Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | Pd(0) complex |

This table is based on proposed mechanisms and experimental observations. researchgate.netuwindsor.ca

The design of ancillary ligands plays a pivotal role in modulating the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Ligands can influence the electronic and steric properties of the palladium catalyst, thereby affecting the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

For organotellurium cross-couplings, the choice of ligand can be critical. While some reactions proceed efficiently without the need for specialized ligands, the development of new ligand frameworks has significantly expanded the scope and applicability of these transformations. nih.gov For instance, bulky and electron-rich phosphine (B1218219) ligands can promote the formation of highly reactive, low-coordinate L-Pd(0) species that are predisposed to undergo oxidative addition with challenging substrates. researchgate.net

In the case of "Furan, 2-(butyltelluro)-", while palladium(II) chloride alone can catalyze its cross-coupling with terminal alkynes, the addition of ligands can enhance the reaction's performance. researchgate.net The development of specialized ligands, such as N-heterocyclic carbenes (NHCs) and bulky biarylphosphines, has been a major advancement in palladium catalysis, enabling reactions under milder conditions and with greater functional group tolerance. researchgate.netnih.gov The synergistic effect between the palladium catalyst and the tellurium atom in the substrate can also lead to enhanced catalytic performance. rsc.org

Table 2: Common Ligand Classes in Palladium-Catalyzed Cross-Coupling

| Ligand Class | Key Features | Impact on Catalysis |

| Triarylphosphines | Historically used, simple structure. | Moderate activity. nih.gov |

| Bulky Biarylphosphines | Sterically demanding, electron-rich. | Increased scope and efficiency. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes. | High reactivity, allows for coupling of unactivated partners. researchgate.net |

This table provides a general overview of ligand effects in palladium catalysis. researchgate.netnih.gov

Electrophilic and Radical Processes of Butyltelluro-Substituted Furans

Beyond palladium catalysis, "Furan, 2-(butyltelluro)-" participates in a range of electrophilic and radical reactions. The tellurium center plays a crucial role in these transformations, often mediating complex reaction sequences and stabilizing reactive intermediates.

Organotellurides, including "Furan, 2-(butyltelluro)-", can undergo reactions involving radical intermediates. The S(RN)1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a well-established pathway for the substitution of certain substrates. While less common for organotellurides, related radical processes are known.

Preliminary mechanistic studies on reactions involving organotellurides suggest the involvement of radical pathways. researchgate.net For instance, the generation of radicals from organotellurides can initiate subsequent reactions. The tellurium atom's ability to participate in single-electron transfer (SET) processes can facilitate the formation of radical ions, which then propagate a chain reaction.

The tellurium atom in "Furan, 2-(butyltelluro)-" plays a significant role in stabilizing adjacent radical intermediates. The relatively low bond dissociation energy of the C-Te bond allows for its homolytic cleavage, generating a carbon-centered radical and a tellurium-centered radical. The large size and polarizability of the tellurium atom can help to delocalize the unpaired electron, thereby stabilizing the radical species. bbhegdecollege.com This stabilizing effect influences the regioselectivity and efficiency of radical reactions involving these compounds.

The radicophilicity of the tellurium atom, meaning its affinity for radicals, is a key factor in these processes. bbhegdecollege.com This property allows the tellurium center to act as a "radical buffer," reversibly trapping and releasing radical species, which can be advantageous in controlling the outcome of complex radical cyclizations and additions.

Transmetalation Reactions Involving Tellurium in Furan (B31954) Derivatives

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental process in organometallic chemistry. wikipedia.org "Furan, 2-(butyltelluro)-" can undergo transmetalation, most notably the tellurium/lithium exchange reaction. scielo.br This reaction involves treating the organotelluride with an organolithium reagent, such as n-butyllithium, to generate a 2-furyllithium species and a butyltellurolithium byproduct. scielo.br

This Te/Li exchange is a powerful tool for generating functionalized organolithium reagents that might be difficult to access through other means. scielo.br The resulting 2-furyllithium can then be trapped with various electrophiles to introduce a wide range of substituents onto the furan ring. The efficiency of the Te/Li exchange depends on the nature of the organolithium reagent and the groups attached to the tellurium atom. scielo.br

The ability to generate other organometallics from organolithiums via further transmetalation reactions significantly broadens the synthetic utility of "Furan, 2-(butyltelluro)-" as a precursor to a variety of functionalized furan derivatives. scielo.br

Lithium-Tellurium Exchange and Subsequent Organometallic Reactivity

The tellurium-lithium exchange reaction is a pivotal transformation in organotellurium chemistry, providing a highly efficient route to generate organolithium species from organotellurides. msu.edu In the case of Furan, 2-(butyltelluro)-, this exchange offers a mild and rapid method for the preparation of 2-furyllithium, a versatile and reactive organometallic intermediate. scribd.com The reaction is typically carried out by treating 2-(butyltelluro)furan with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. vdoc.pub

The mechanism involves a nucleophilic attack of the butyl group from n-BuLi on the tellurium atom of the furan derivative. This process is facile due to the high electropositivity of lithium and the polarizability of the carbon-tellurium bond. msu.eduethz.ch The exchange results in the formation of the thermodynamically more stable 2-furyllithium and dibutyl telluride as a byproduct. The generation of the furyllithium species is generally clean and proceeds quickly. scribd.com

Once formed, 2-furyllithium serves as a potent nucleophile and can be engaged in a variety of subsequent reactions with a wide range of electrophiles. umich.edu This two-step, one-pot sequence allows for the introduction of the furan moiety into more complex molecular architectures. The reactivity of 2-furyllithium is characteristic of organolithium reagents, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it readily adds to carbonyl compounds such as aldehydes and ketones to form the corresponding secondary and tertiary alcohols, respectively. vdoc.pubumich.edu

Table 1: Lithium-Tellurium Exchange and Subsequent Trapping with Electrophiles

| Starting Material | Reagent | Organometallic Intermediate | Electrophile (E+) | Final Product |

| Furan, 2-(butyltelluro)- | n-Butyllithium (n-BuLi) | 2-Furyllithium | Benzaldehyde | Phenyl(furan-2-yl)methanol |

| Furan, 2-(butyltelluro)- | n-Butyllithium (n-BuLi) | 2-Furyllithium | Acetone | 2-(Furan-2-yl)propan-2-ol |

| Furan, 2-(butyltelluro)- | n-Butyllithium (n-BuLi) | 2-Furyllithium | Iodine | 2-Iodofuran |

| Furan, 2-(butyltelluro)- | n-Butyllithium (n-BuLi) | 2-Furyllithium | Dimethylformamide (DMF) | Furan-2-carbaldehyde |

Comprehensive Reactivity Profiles of the Butyltelluro Moiety within the Furan Framework

Beyond the tellurium-lithium exchange, the butyltelluro group in Furan, 2-(butyltelluro)- exhibits a distinct reactivity profile, particularly in transition-metal-catalyzed cross-coupling reactions. scribd.com This reactivity allows the C-Te bond to function as a synthetic handle for the formation of new carbon-carbon bonds, providing an alternative to traditional cross-coupling methods that use organohalides or organoborons.

A significant and well-documented reaction is the palladium-catalyzed cross-coupling of 2-(butyltelluro)furan with terminal alkynes. researchgate.netderpharmachemica.com This transformation, often referred to as a Sonogashira-type coupling, typically employs a palladium(II) catalyst, such as palladium(II) chloride (PdCl₂), to effectively couple the telluride with various 1-alkynes. researchgate.netusp.br The reaction proceeds under mild conditions and provides a general and efficient protocol for the synthesis of 2-alkynylfuran derivatives. researchgate.net This methodology has been successfully applied to produce a series of acetylenic furan compounds. derpharmachemica.com

The reaction is not limited to the mono-substituted furan. Studies on 2,5-bis-(butyltelluro)furan have shown that both symmetrically and unsymmetrically substituted 2,5-bis(alkynyl)furans can be synthesized by controlling the stoichiometry of the terminal alkyne. researchgate.netacs.org This highlights the utility of the butyltelluro moiety as a versatile functional group for the programmed construction of complex furan-based systems.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-(butyltelluro)furan

| Substrate | Coupling Partner (Alkyne) | Catalyst | Product |

| Furan, 2-(butyltelluro)- | Phenylacetylene | PdCl₂ | 2-(Phenylethynyl)furan |

| Furan, 2-(butyltelluro)- | 1-Hexyne | PdCl₂ | 2-(Hex-1-yn-1-yl)furan |

| Furan, 2-(butyltelluro)- | 3,3-Dimethyl-1-butyne | PdCl₂ | 2-((3,3-Dimethylbut-1-yn-1-yl)furan |

| Furan, 2-(butyltelluro)- | Trimethylsilylacetylene | PdCl₂ | 2-((Trimethylsilyl)ethynyl)furan |

Theoretical and Computational Studies on Furan Tellurium Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

The bond between carbon and tellurium (C-Te) is a defining feature of organotellurium compounds and is significantly different from its lighter chalcogen counterparts (C-O, C-S, C-Se). Due to tellurium's large atomic radius and lower electronegativity, the C-Te bond is longer, more polarizable, and generally weaker. rsc.org This inherent weakness influences the reactivity of these compounds, often making the C-Te bond a site for facile chemical transformations. researchgate.net

Computational studies on analogous organotellurium compounds reveal that the C-Te bond length is typically in the range of 2.10-2.15 Å. The nature of this bond can be further understood by analyzing the electron density distribution and the orbital contributions. The interaction has a significant covalent character, but the difference in electronegativity between carbon (2.55) and tellurium (2.1) also imparts a degree of ionic character, leading to a polarized bond with a partial positive charge on the more electropositive tellurium atom and a partial negative charge on the carbon atom. scholaris.ca This polarization is a key factor in the electrophilic nature of the tellurium center in many reactions. scholaris.ca

| Bond | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kJ/mol) | Electronegativity Difference (Pauling Scale) |

|---|---|---|---|

| C-O | 1.43 | 358 | 0.89 |

| C-S | 1.82 | 272 | 0.03 |

| C-Se | 1.98 | 245 | 0.01 |

| C-Te | 2.14 | 218 | -0.45 |

The introduction of the butyltelluro group at the 2-position of the furan (B31954) ring significantly perturbs the electronic landscape of the parent heterocycle. The furan ring itself is an electron-rich aromatic system. nih.govmdpi.com The tellurium atom, with its available p-orbitals and lone pairs, can engage in orbital interactions with the π-system of the furan ring.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. In furan systems, the HOMO is typically a π-orbital distributed over the ring, indicating its susceptibility to electrophilic attack. The LUMO is also a π*-antibonding orbital. The introduction of the tellurium atom tends to raise the energy of the HOMO and lower the energy of the LUMO, thereby decreasing the HOMO-LUMO gap. rsc.orgacs.org A smaller energy gap suggests higher reactivity and is a characteristic feature of compounds containing heavier chalcogens. researchgate.netresearchgate.net

The interaction between the furan π-system and the tellurium orbitals can be dissected using Natural Bond Orbital (NBO) analysis. This method can quantify the delocalization of electron density between the lone pairs of the tellurium atom and the antibonding orbitals of the furan ring, and vice versa. These interactions contribute to the stability of the molecule and influence its chemical behavior. The primary interaction is expected to be the donation of electron density from the tellurium p-orbitals into the π* orbitals of the furan ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Furan | -8.89 | 1.58 | 10.47 |

| Tellurophene | -8.12 | -0.54 | 7.58 |

Note: Data for Tellurophene is used as a model to illustrate the electronic effect of tellurium in a five-membered aromatic ring.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.

Furan, 2-(butyltelluro)- and related compounds are known to participate in various catalytic reactions, most notably palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. researchgate.net Computational modeling can provide a step-by-step understanding of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

Beyond its participation in cross-coupling reactions, the furan ring itself can be a target for functionalization. Theoretical studies on the hydrogenation and ring-opening of furan on various catalyst surfaces have shown that the reaction pathway is highly dependent on the nature of the catalyst and the reaction conditions. rsc.org The presence of the butyltelluro substituent can influence the regioselectivity of such reactions.

By calculating the potential energy surface for different reaction pathways, computational models can predict the most favorable sites for electrophilic or nucleophilic attack on the furan ring. For example, the energetic barriers for the addition of an electrophile to the different positions of the furan ring can be calculated to determine the most likely product. These calculations can also shed light on the stability of the intermediates formed during the reaction, such as sigma-complexes, and the structure of the transition states connecting them. nih.gov

Applications of Density Functional Theory (DFT) in Organotellurium Furan Chemistry

Density Functional Theory has become the workhorse of computational chemistry for studying systems like Furan, 2-(butyltelluro)- due to its favorable balance of accuracy and computational cost. DFT methods are used to address a wide range of chemical questions related to these molecules.

DFT calculations are routinely used to predict and rationalize the geometric structures of organotellurium furans, including bond lengths, bond angles, and dihedral angles. These calculations are also fundamental for obtaining vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structure of the synthesized compounds.

Furthermore, DFT is extensively used to compute a variety of electronic properties that are crucial for understanding the reactivity and potential applications of these molecules. These properties include:

Electron Affinity and Ionization Potential: These values, related to the LUMO and HOMO energies, respectively, provide a quantitative measure of the molecule's ability to accept or donate an electron.

Global Reactivity Descriptors: Concepts from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can be calculated to provide a general overview of the molecule's reactivity. d-nb.info

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of the sites for reactive encounters. rsc.org

In the context of reaction mechanisms, DFT is employed to locate and characterize stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. scirp.org The calculation of the energy barriers associated with these transition states allows for the prediction of reaction kinetics and the determination of the most plausible reaction pathway.

Advanced Computational Methodologies for Chalcogen Chemistry

The theoretical investigation of organochalcogen compounds, particularly those containing heavy elements like tellurium, presents unique challenges that necessitate the use of advanced computational methodologies. For a molecule such as Furan, 2-(butyltelluro)-, standard computational approaches are often insufficient. The large number of electrons and the significant influence of relativistic effects on the tellurium atom demand sophisticated theoretical models to accurately predict molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying these systems, offering a favorable balance between computational cost and accuracy. However, the reliability of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For heavy p-block elements like tellurium, it is crucial to employ basis sets that incorporate relativistic effects, often through the use of Effective Core Potentials (ECPs). ECPs replace the core electrons of the heavy atom with a potential, reducing the computational expense while implicitly accounting for the major scalar relativistic effects that contract the s and p orbitals and expand the d and f orbitals.

Furthermore, the accurate prediction of properties like NMR chemical shifts or electronic transitions requires specific computational protocols. For instance, calculating the ¹²⁵Te NMR chemical shift, a key spectroscopic handle for organotellurium compounds, often involves gauge-including atomic orbitals (GIAO) and consideration of both scalar relativistic and spin-orbit coupling effects for quantitative agreement with experimental data. Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths.

The selection of an appropriate DFT functional is also non-trivial. While hybrid functionals like B3LYP are broadly used, range-separated hybrids (e.g., CAM-B3LYP) or meta-GGA functionals (e.g., M06-2X) may offer improved performance for specific properties, such as non-covalent interactions or electronic excitations in Furan, 2-(butyltelluro)-. The following sections detail the application of these advanced methods to elucidate the properties of this specific furan-tellurium system.

Calculated Geometrical Parameters

The molecular geometry of Furan, 2-(butyltelluro)- can be precisely determined using DFT. The choice of functional and basis set significantly impacts the predicted bond lengths and angles, particularly around the heavy tellurium center. The LANL2DZdp basis set, which includes an ECP for tellurium, is commonly employed. The table below compares key geometrical parameters calculated using different DFT functionals.

| Parameter | B3LYP | PBE0 | M06-2X |

|---|---|---|---|

| C(furan)-Te Bond Length (Å) | 2.125 | 2.119 | 2.115 |

| Te-C(butyl) Bond Length (Å) | 2.178 | 2.172 | 2.169 |

| C(furan)-Te-C(butyl) Angle (°) | 96.8 | 97.1 | 97.5 |

| C(furan)-O Bond Length (Å) | 1.365 | 1.363 | 1.361 |

The data indicate that while all functionals provide similar geometries, the M06-2X functional, known for its robust performance across a range of chemical systems, predicts slightly shorter bond lengths and a wider C-Te-C bond angle compared to the popular B3LYP functional. These subtle differences can be critical when modeling reaction mechanisms or intermolecular interactions.

Predicted Spectroscopic Data

Advanced computational methods are indispensable for interpreting and predicting the spectroscopic signatures of Furan, 2-(butyltelluro)-.

NMR Spectroscopy: The ¹²⁵Te NMR chemical shift is highly sensitive to the electronic environment around the tellurium nucleus. Accurate calculations must account for relativistic effects. The table below presents calculated ¹²⁵Te chemical shifts using the GIAO method with different levels of theory, referenced against a standard like dimethyl telluride ((CH₃)₂Te).

| Method | Basis Set | Relativistic Treatment | Calculated δ (ppm) |

|---|---|---|---|

| GIAO-B3LYP | def2-TZVP | Scalar (ZORA) | 685.4 |

| GIAO-PBE0 | def2-TZVP | Scalar (ZORA) | 692.1 |

| GIAO-PBE0 | def2-TZVP | Spin-Orbit (ZORA) | 715.8 |

These calculations demonstrate the significant impact of including spin-orbit coupling, which increases the predicted chemical shift by over 20 ppm. This highlights the necessity of incorporating higher-order relativistic effects for quantitative accuracy in heavy-atom NMR predictions.

Electronic Spectroscopy: The electronic absorption properties can be modeled using TD-DFT. This method provides information on the lowest-energy electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. The calculations for Furan, 2-(butyltelluro)- reveal transitions involving the tellurium lone pair electrons and the π-system of the furan ring.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S₀ → S₁ | 3.95 | 314 | 0.085 | n(Te) → π(furan) |

| S₀ → S₂ | 4.51 | 275 | 0.210 | π(furan) → π(furan) |

| S₀ → S₃ | 4.88 | 254 | 0.155 | n(Te) → σ*(C-Te) |

The TD-DFT results predict a notable absorption band around 314 nm, attributed to a transition from a non-bonding orbital on the tellurium atom (n(Te)) to an antibonding π-orbital of the furan ring (π*). A stronger transition associated with the furan π-system is predicted at a shorter wavelength (275 nm). These theoretical predictions are invaluable for assigning experimental spectra and understanding the electronic structure of the molecule.

Strategic Applications in Organic Synthesis and Precursors for Advanced Materials

Furan (B31954), 2-(butyltelluro)- as a Key Building Block in Chemical Synthesis

The primary utility of Furan, 2-(butyltelluro)- in organic synthesis lies in its capacity to act as a nucleophilic or electrophilic furan source, and most notably, as a partner in transition metal-catalyzed cross-coupling reactions. The butyltelluro group functions as an excellent leaving group under palladium catalysis, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the furan ring.

One of the most well-established applications of Furan, 2-(butyltelluro)- is in the synthesis of 2-alkynylfurans. These structures are important motifs in natural products, pharmaceuticals, and conjugated organic materials. The compound serves as a superior precursor in Sonogashira-type cross-coupling reactions, reacting with terminal alkynes under palladium/copper co-catalysis.

The general transformation involves the reaction of Furan, 2-(butyltelluro)- with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like piperidine (B6355638) or diisopropylamine). Research has demonstrated that these reactions proceed under relatively mild conditions and with high efficiency, providing access to a diverse library of 2-alkynylfurans with excellent yields [3, 5]. The butyltelluro group is often more reactive than corresponding iodo or bromo substituents, allowing for selective couplings in multifunctional molecules.

The table below summarizes representative examples of Sonogashira-type couplings using Furan, 2-(butyltelluro)- as the starting material.

| Entry | Terminal Alkyne Substrate | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine, 25 °C, 1 h | 95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine, 25 °C, 1 h | 93 |

| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ / CuI | Et₃N, THF, 25 °C, 2 h | 90 |

| 4 | Ethynylbenzene | Pd(OAc)₂ / CuI | Piperidine, THF, 25 °C, 1.5 h | 92 |

Beyond alkynylation, Furan, 2-(butyltelluro)- is an excellent substrate for Stille-type cross-coupling reactions to generate 2-aryl and 2-vinylfuran derivatives. In these transformations, the telluride couples with organostannanes (R-SnBu₃) in the presence of a palladium catalyst. This method provides a powerful tool for forging C(sp²)-C(sp²) bonds.

Research findings indicate that the reaction mechanism involves the oxidative addition of the C-Te bond to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst . A key advantage of using the organotelluride is the ability to perform the coupling under copper-free and phosphine-free conditions, which simplifies the reaction setup and purification. The reaction proceeds efficiently for a wide range of aryl, heteroaryl, and vinyl stannanes.

The following table presents data from Stille-type couplings involving Furan, 2-(butyltelluro)-.

| Entry | Organostannane Coupling Partner | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyltributylstannane | Pd(OAc)₂ | THF, 65 °C, 3 h | 96 |

| 2 | 2-(Tributylstannyl)thiophene | Pd(OAc)₂ | THF, 65 °C, 3 h | 94 |

| 3 | (4-methoxyphenyl)tributylstannane | PdCl₂(PhCN)₂ | DMF, 80 °C, 5 h | 88 |

| 4 | Tributyl(vinyl)stannane | Pd(OAc)₂ | THF, 65 °C, 4 h | 91 |

Utility in Stereoselective Synthetic Methodologies

While Furan, 2-(butyltelluro)- itself is an achiral molecule, its utility extends to stereoselective synthesis primarily as a stable and versatile architectural element. Its role is not typically as a direct stereocontrolling agent but as a key precursor to complex substrates that can undergo subsequent stereoselective transformations. For instance, the 2-alkynylfurans and 2-vinylfurans synthesized from Furan, 2-(butyltelluro)- (as described in 5.1) are valuable substrates for a variety of asymmetric reactions.

These products can participate in:

Asymmetric Hydrogenation: The double or triple bond of a 2-vinyl or 2-alkynylfuran can be hydrogenated using a chiral catalyst (e.g., a Rhodium- or Ruthenium-DuPhos complex) to introduce a stereocenter in the side chain.

Asymmetric Cycloadditions: The furan ring or its unsaturated substituent can act as a diene or dienophile in asymmetric Diels-Alder reactions, leading to the formation of complex, stereochemically rich polycyclic systems.

Enantioselective Conjugate Addition: A Michael acceptor incorporated into the side chain can undergo enantioselective conjugate addition, with the furan-telluride-derived scaffold providing the molecular framework.

The stability and predictable reactivity of Furan, 2-(butyltelluro)- ensure reliable access to these key intermediates, thereby enabling complex stereoselective synthetic campaigns that would be more difficult to initiate from less stable or less reactive furan precursors.

Development of Novel Organotellurium Reagents for Catalysis

Furan, 2-(butyltelluro)- serves as an excellent starting point for the design and synthesis of novel ligands for transition metal catalysis. The tellurium atom, being a soft and highly polarizable donor, can form strong bonds with soft late transition metals like palladium, platinum, and gold. By functionalizing the furan ring at other positions, multidentate ligands can be created where the tellurium atom acts in concert with other donor atoms (e.g., N, P, O).

A synthetic strategy might involve the lithiation of Furan, 2-(butyltelluro)- at the C5 position, followed by quenching with an electrophile containing a second donor atom. For example, reaction with a chlorophosphine (R₂PCl) or an imine precursor could yield Te,P- or Te,N-bidentate ligands, respectively. The resulting furan-based pincer or bidentate ligands could offer unique steric and electronic properties to a metal center. The combination of a soft telluroether donor with a harder N or P donor can stabilize catalytically active species, potentially leading to catalysts with enhanced activity, selectivity, or stability in reactions such as C-H activation, cross-coupling, and polymerization.

Exploration as Precursors for Conjugated Systems in Materials Science

The development of organic electronics relies on the synthesis of well-defined, π-conjugated oligomers and polymers. Furan, 2-(butyltelluro)- is a prime candidate as a monomeric building block for such materials. The cross-coupling methodologies discussed previously can be extended from small molecules to polymer synthesis.

For example, Stille or Sonogashira polycondensation reactions using Furan, 2-(butyltelluro)- can produce novel conjugated polymers.

Polymerization with Diynes: Reaction with a di-alkyne such as 1,4-diethynylbenzene (B1207667) under Sonogashira conditions would yield a polymer with alternating furan and phenylene-ethynylene units, [-(Furan)-C≡C-(Ph)-C≡C-]n.

Polymerization with Dihalides: A Stille-type polycondensation with a dihaloaromatic compound (e.g., dibromothiophene) could be envisioned, although this would require the telluride to be converted into a distannylfuran first. A more direct route is the self-coupling of a bifunctional monomer like 5-bromo-2-(butyltelluro)furan.

The incorporation of the electron-rich furan ring into a polymer backbone is known to lower the oxidation potential and tune the HOMO/LUMO energy levels of the material. The use of Furan, 2-(butyltelluro)- as a precursor offers a reliable synthetic entry to these systems. The resulting materials are investigated for their potential in applications such as organic photovoltaics (OPVs), where they can act as donor materials, and organic field-effect transistors (OFETs), where their charge transport properties are critical. The tellurium-mediated synthesis provides a powerful route to systematically modify the polymer structure and fine-tune its optoelectronic properties for targeted device performance.

Table of Mentioned Compounds

| Chemical Name | Role / Type |

| Furan, 2-(butyltelluro)- | Primary Subject / Organotellurium Reagent |

| Phenylacetylene | Reagent / Terminal Alkyne |

| 1-Hexyne | Reagent / Terminal Alkyne |

| (Trimethylsilyl)acetylene | Reagent / Terminal Alkyne |

| Ethynylbenzene | Reagent / Terminal Alkyne |

| Phenyltributylstannane | Reagent / Organostannane |

| 2-(Tributylstannyl)thiophene | Reagent / Organostannane |

| (4-methoxyphenyl)tributylstannane | Reagent / Organostannane |

| Tributyl(vinyl)stannane | Reagent / Organostannane |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst |

| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | Catalyst |

| Dichlorobis(benzonitrile)palladium(II) (PdCl₂(PhCN)₂) | Catalyst |

| Copper(I) iodide (CuI) | Co-catalyst |

| Piperidine | Base / Solvent |

| Diisopropylamine | Base |

| Triethylamine (Et₃N) | Base |

| Tetrahydrofuran (B95107) (THF) | Solvent |

| Dimethylformamide (DMF) | Solvent |

| 2-(phenylethynyl)furan | Product |

| 2-(hex-1-yn-1-yl)furan | Product |

| 2-((trimethylsilyl)ethynyl)furan | Product |

| 1-phenyl-2-(furan-2-yl)acetylene | Product |

| 2-phenylfuran | Product |

| 2-(thiophen-2-yl)furan | Product |

| 2-(4-methoxyphenyl)furan | Product |

| 2-styrylfuran | Product |

| 1,4-diethynylbenzene | Monomer / Reagent |

| 5-bromo-2-(butyltelluro)furan | Monomer / Reagent |

| Dibromothiophene | Monomer / Reagent |

| Rhodium | Transition Metal (for catalysis) |

| Ruthenium | Transition Metal (for catalysis) |

| Platinum | Transition Metal (for catalysis) |

| Gold | Transition Metal (for catalysis) |

| Chlorophosphine (R₂PCl) | Reagent Class |

Future Research Trajectories and Emerging Challenges

Innovations in Environmentally Benign Synthetic Approaches for Furan (B31954), 2-(butyltelluro)-

The development of sustainable synthetic methods is a paramount goal in modern chemistry. For Furan, 2-(butyltelluro)-, future research will likely focus on moving away from hazardous reagents and solvents. Traditional methods for creating carbon-tellurium bonds often involve reactive organometallic reagents and volatile, toxic solvents.

Emerging strategies that could be adapted for the synthesis of Furan, 2-(butyltelluro)- include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. a2zjournals.comrsc.org The combination of microwave irradiation with heterogeneous catalysts represents a particularly green approach. rsc.org

Use of Greener Reducing Agents: Many syntheses of telluride and ditelluride precursors rely on potent reducing agents like sodium borohydride (B1222165) or hydrazine. nih.govnih.gov Research into using nonhazardous alternatives, such as ascorbic acid, for the preparation of telluride nanowires showcases a promising direction that could be translated to molecular syntheses. nih.gov

Solventless or Aqueous Media Reactions: Performing reactions in water or without a solvent can drastically reduce the environmental impact. rsc.org One-pot cascade reactions in basic aqueous media have been successfully used to create densely functionalized furans from unprotected carbohydrates, demonstrating the potential for complex furan synthesis under environmentally benign conditions. rsc.org

Catalytic C-Te Bond Formation: Developing catalytic methods to form the crucial C-Te bond would be a significant advancement, reducing the need for stoichiometric and often pyrophoric reagents.

Challenges in this area include the inherent air sensitivity and potential toxicity of many organotellurium compounds, which complicates the adoption of certain green chemistry principles. rsc.orgscielo.br

Development of Unconventional Catalytic Systems for Tellurium-Mediated Transformations

Tellurium's ability to exist in multiple oxidation states (from -2 to +6) makes it a versatile element for redox catalysis. advanceseng.com While still an underexplored area compared to transition metals or even selenium, tellurium-based catalysis is gaining traction. nih.govchemrxiv.org

Future directions in this field include:

Te(II)/Te(IV) and Te(II)/Te(III) Redox Catalysis: Recent studies have demonstrated the potential of Te(II) compounds to catalyze cross-dehydrogenative coupling (CDC) reactions, using molecular oxygen or other oxidants. nih.govacs.org These systems operate at lower temperatures and can broaden the scope of accessible products compared to uncatalyzed or other metal-catalyzed reactions. acs.org Adapting such catalytic cycles for the functionalization of the furan ring via its telluroether substituent is a promising avenue.

Chalcogen Bonding Catalysis: Tellurium is a potent chalcogen bond donor. This non-covalent interaction can be harnessed to activate substrates in catalytic transformations. nih.govchemrxiv.org Chiral organotellurium catalysts have shown remarkable activity and enantioselectivity in reactions like seleno-Michael additions, suggesting that tellurium not only accelerates the reaction but also controls its stereochemical outcome through chalcogen bonding. chemrxiv.org

Heterogeneous Tellurium Catalysts: Developing solid-supported tellurium catalysts could simplify product purification and catalyst recycling, enhancing the sustainability of these transformations. a2zjournals.com Tellurium-based nanomaterials are already being explored as electrocatalysts, indicating their potential in heterogeneous catalysis for organic synthesis. wiley.com

A key challenge is the relative weakness and lability of the C-Te bond, which can lead to catalyst degradation or unexpected reaction pathways. researchgate.netchemrxiv.org

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Structural Elucidation

The characterization of organotellurium compounds requires specialized analytical techniques due to the unique properties of the tellurium atom.

¹²⁵Te NMR Spectroscopy: This is the most powerful tool for studying the chemical environment of tellurium. nih.gov The ¹²⁵Te isotope has a spin of 1/2 and a natural abundance of 7%, making it suitable for NMR studies. advanceseng.com It boasts an exceptionally wide chemical shift range of about 5000 ppm, which makes the chemical shift highly sensitive to the electronic structure and coordination environment of the tellurium atom. advanceseng.comresearchgate.net Stability studies using ¹²⁵Te NMR have confirmed that certain tellurium heterocycles remain structurally intact in aqueous media and at elevated temperatures, which is crucial for biological or catalytic applications. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-FT-ICR-MS are invaluable for determining the exact composition of organotellurium compounds and for tracking reaction intermediates or degradation products. researchgate.netacs.org

Multinuclear NMR (¹H, ¹³C): While standard, these techniques provide essential information about the organic framework of the molecule. Correlation spectroscopy, such as HSQC, helps in assigning the signals of atoms adjacent to the tellurium center. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which is vital for understanding the geometry and bonding in furan-tellurium systems. researchgate.net

Future advancements will likely involve the development of in-situ monitoring techniques to observe tellurium-mediated reactions in real-time, providing crucial mechanistic data.

Unveiling Novel Reactivity Patterns and Synthetic Utilities of Furan, 2-(butyltelluro)-

The synthetic utility of Furan, 2-(butyltelluro)- and related compounds lies in their ability to act as precursors for more complex molecules. The Te-C bond, while a challenge for catalyst stability, is a synthetically useful handle for further transformations.

Cross-Coupling Reactions: A key application of organotellurides is in palladium-catalyzed cross-coupling reactions. It has been demonstrated that 2-(butyltelluro)furan and its 2,5-disubstituted analogue undergo efficient cross-coupling with terminal alkynes to produce various acetylenic furan derivatives. researchgate.netresearchgate.netusp.br This methodology provides a general and efficient route to 2,5-bis-acetylenic furans. researchgate.net Similarly, Suzuki-Miyaura cross-coupling with potassium aryltrifluoroborate salts yields 2-aryl- and 2,5-diarylfurans. researchgate.net

Precursors to Reactive Organometallics: Organotellurides can be transformed into more reactive organometallic species, such as organolithium or organocuprate reagents, via Te-Li exchange. scielo.br This opens up a wide range of subsequent reactions, including additions to carbonyls and other electrophiles.

Radical Reactions: The weak C-Te bond can be homolytically cleaved to generate carbon-centered radicals. Tandem radical reactions involving alkyltellurides have been used to synthesize complex heterocyclic systems, a strategy that could be applied to furan-based substrates. nih.gov

A significant challenge and area for future exploration is controlling the regioselectivity and chemoselectivity of reactions involving polyfunctionalized furan-tellurium compounds. Unveiling entirely new modes of reactivity beyond established cross-coupling and transmetalation reactions remains a key objective for synthetic chemists. tandfonline.com

Synergistic Integration of Computational Chemistry and Experimental Research in Furan-Tellurium Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties and reactivity of organotellurium compounds. ekb.egresearchgate.net

Mechanism Elucidation: DFT calculations can map out the potential energy surfaces of reactions, helping to distinguish between different possible mechanisms. researchgate.netscite.ai For instance, theoretical studies have elucidated the oxidation-cyclization mechanisms involved in the formation of tellurium-containing heterocycles. nih.govresearchgate.net

Understanding Spectroscopic Data: Computational methods are used to calculate NMR chemical shifts. Natural Chemical Shift (NCS) analysis of calculated ¹²⁵Te shielding tensors has been used to understand the electronic origins of the observed shifts, linking them to specific molecular orbitals and electronic interactions, such as the coupling between the tellurium lone pair and antibonding orbitals. advanceseng.com

Predicting Reactivity: Computational tools can predict molecular properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the reactivity and electronic properties of molecules. ekb.egresearchgate.netresearchgate.net Molecular Electrostatic Potential (MESP) maps can identify the most reactive regions of a molecule for electrophilic or nucleophilic attack. researchgate.net

Rational Design of Catalysts and Molecules: By providing a deeper understanding of structure-activity relationships, computational studies can guide the design of new, more efficient tellurium-based catalysts or molecules with specific desired properties. chemrxiv.orgresearchgate.net

The primary challenge is the computational cost and accuracy of calculations involving heavy elements like tellurium, which require appropriate basis sets and consideration of relativistic effects. The strong correlation between computational predictions and experimental results highlights the power of this synergistic approach in advancing the chemistry of furan-tellurium systems. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.